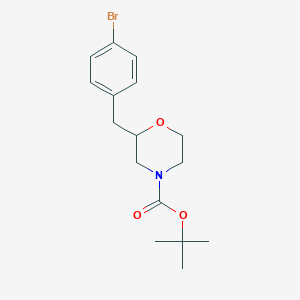

4-Boc-2-(4-bromobenzyl)morpholine

Description

Historical Context and Evolution of Morpholine (B109124) as a Privileged Structure

The recognition of morpholine as a valuable pharmacophore has evolved over decades. Initially used in industrial applications as a catalyst, solvent, and corrosion inhibitor, its potential in medicinal chemistry became increasingly apparent. tandfonline.come3s-conferences.org A landmark moment was the marketing of Preludin (phenmetrazine) in 1955 as a treatment for obesity, marking one of the earliest introductions of a morpholine-containing drug. tandfonline.comresearchgate.net

Over time, chemists observed that the incorporation of a morpholine ring into a molecule could significantly enhance its biological activity and pharmacokinetic profile. nih.govresearchgate.net This recurring success led to its classification as a "privileged structure"—a molecular framework that is capable of providing ligands for diverse biological targets. researchgate.netsemanticscholar.org This status is attributed to its unique properties: the weak basicity of the nitrogen atom and the hydrogen bond accepting capability of the oxygen atom allow for improved solubility and permeability across biological membranes, including the blood-brain barrier. acs.orgnih.gov Its flexible chair-like conformation also serves as an effective scaffold, orienting substituents in precise positions for optimal interaction with biological targets. acs.orgnih.gov

Current Trends and Diverse Bioactive Applications of Morpholine Derivatives

Today, the morpholine scaffold is a ubiquitous feature in a vast array of approved drugs and experimental therapeutic agents. nih.govresearchgate.net Its presence can enhance potency, modulate pharmacokinetic properties, and contribute to a desirable safety profile. acs.orgnih.gov Research has demonstrated that morpholine derivatives possess a wide spectrum of pharmacological activities. researchgate.netjchemrev.comresearchgate.net

The versatility of the morpholine moiety is highlighted by its role in drugs like the antibiotic Linezolid, the anticancer agent Gefitinib, and the analgesic Dextromoramide. wikipedia.org Ongoing research continues to uncover new applications, solidifying morpholine's role as a critical building block in the development of novel therapeutics for a multitude of diseases. nih.govresearchgate.net

| Therapeutic Area | Examples of Biological Activity | Reference |

|---|---|---|

| Oncology | Anticancer, PI3K Kinase Inhibitors | acs.orgnih.govresearchgate.net |

| Infectious Diseases | Antimicrobial, Antiviral, Antifungal | nih.govresearchgate.netresearchgate.net |

| Neurology | Anti-neurodegenerative, Anxiolytics, Antidepressants | tandfonline.comnih.gov |

| Inflammation | Anti-inflammatory, Analgesic | nih.govresearchgate.net |

| Metabolic Disorders | Antihyperlipidemic, Antiobesity | tandfonline.comnih.gov |

| Other | Antioxidant, Antileishmanial | nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C16H22BrNO3 |

|---|---|

Molecular Weight |

356.25 g/mol |

IUPAC Name |

tert-butyl 2-[(4-bromophenyl)methyl]morpholine-4-carboxylate |

InChI |

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-9-20-14(11-18)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3 |

InChI Key |

KVZXMTDBKFHVKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Boc 2 4 Bromobenzyl Morpholine and Its Advanced Analogues

Established Synthetic Routes to the Morpholine (B109124) Core and its Stereoisomers

The construction of the morpholine ring is a foundational step in the synthesis of a wide array of functionalized analogues. Various methodologies have been developed to achieve this, ranging from classical cyclization reactions to modern catalytic and stereoselective processes.

Stereoselective Approaches to 2-Substituted Morpholine Ring Systems

The biological activity of morpholine derivatives is often dictated by the specific stereochemistry of its substituents. Consequently, the development of stereoselective methods for the synthesis of 2-substituted morpholines is of paramount importance.

Chiral pool synthesis leverages readily available, enantiomerically pure starting materials, such as amino acids and carbohydrates, to construct complex chiral molecules. Enantioenriched β-amino alcohols derived from chiral amino acids are common precursors for the synthesis of enantiopure substituted morpholines. bohrium.com For instance, enantiopure functionalized morpholine fragments can be synthesized from Boc-protected serine or 1,2-propanediol. thieme-connect.com This approach transfers the inherent stereochemistry of the starting material to the final morpholine product, providing a reliable method for obtaining specific stereoisomers.

Asymmetric catalysis offers an efficient and atom-economical alternative to chiral pool synthesis. Various catalytic systems have been developed to achieve high enantioselectivity in the formation of the morpholine ring.

Asymmetric Hydrogenation: A notable method involves the asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst. This approach has been successful in producing a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.orgsemanticscholar.orgrsc.org

Tandem Reactions: An efficient, one-pot tandem reaction combining hydroamination and asymmetric transfer hydrogenation has been developed for the enantioselective synthesis of 3-substituted morpholines. acs.orgorganic-chemistry.org This method utilizes a titanium catalyst for the hydroamination step to form a cyclic imine, which is then reduced by a ruthenium catalyst to yield the chiral morpholine with high enantiomeric excess. acs.orgorganic-chemistry.org

Copper-Promoted Oxyamination: A copper(II) 2-ethylhexanoate promoted oxyamination of alkenes provides a direct route to 2-aminomethyl functionalized morpholines with good yields and high diastereoselectivity. nih.gov

| Method | Catalyst System | Key Features | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Bisphosphine-Rhodium | High yields and excellent enantioselectivities for 2-substituted morpholines. | Up to 99% | rsc.orgsemanticscholar.orgrsc.org |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | Titanium and Ruthenium Catalysts | One-pot synthesis of 3-substituted morpholines. | >95% | acs.orgorganic-chemistry.org |

| Copper-Promoted Oxyamination | Copper(II) 2-ethylhexanoate | Direct synthesis of 2-aminomethyl morpholines with high diastereoselectivity. | High | nih.gov |

Annulation and Cyclization Reactions for Morpholine Ring Formation

Annulation and cyclization reactions are fundamental strategies for constructing the morpholine ring from acyclic precursors. These methods involve the formation of two new bonds to close the ring.

A common approach involves the reaction of β-amino alcohols with electrophiles containing a leaving group, followed by intramolecular cyclization. For example, the reaction of an N-protected 1,2-amino alcohol with an α-bromo ketone can form a keto alcohol intermediate, which can then undergo reductive etherification to yield the morpholine ring. acs.org Another strategy employs a three-step sequence using an α-halogen acid halide as the electrophile, which, after amide formation and intramolecular alkylation, is reduced to furnish the morpholine heterocycle. bris.ac.uk

More recently, a novel one-step annulation reaction has been developed using vinyl sulfonium salts as bis-electrophiles. bris.ac.uknih.gov This method allows for the direct synthesis of morpholines from β-amino alcohols under mild conditions, avoiding harsh reagents and multi-step procedures. bris.ac.uk Additionally, gold(I)-catalyzed tandem reactions involving the ring-opening of aziridines with propargyl alcohols have been shown to be an effective method for constructing morpholine derivatives. rsc.org

Development of Novel and Sustainable ("Green") Synthetic Protocols for Morpholines

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. In the context of morpholine synthesis, this has led to the exploration of "green" protocols that minimize waste and utilize less hazardous reagents.

A simple and high-yielding, one or two-step, redox-neutral protocol has been reported for the conversion of 1,2-amino alcohols to morpholines using inexpensive reagents like ethylene sulfate and potassium tert-butoxide. acs.orgnih.govchemrxiv.orgchemrxiv.org This method offers several environmental and safety benefits over traditional approaches, such as the elimination of a step and the avoidance of metal hydride reducing agents. chemrxiv.org The use of N-formylmorpholine as a green, chemically stable, non-toxic, and non-corrosive solvent in organic synthesis has also been explored. ajgreenchem.com

Introduction of the tert-Butoxycarbonyl (Boc) Group at the 4-Position of the Morpholine Ring

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. wikipedia.org The introduction of the Boc group at the nitrogen atom of the morpholine ring is a crucial step in the synthesis of 4-Boc-2-(4-bromobenzyl)morpholine and its analogues, as it allows for selective reactions at other positions of the molecule. lookchem.com

The most common method for Boc protection of amines, including the morpholine nitrogen, involves the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. wikipedia.org This reaction can be carried out under various conditions, including in aqueous solutions, organic solvents like tetrahydrofuran (THF) or acetonitrile, and even under solvent-free conditions. wikipedia.orgthieme-connect.com The use of a solid acid catalyst, such as sulfonated reduced graphene oxide, has been shown to be an effective and greener approach for the chemoselective N-t-Boc protection of amines, affording high yields in short reaction times. thieme-connect.com

The Boc group can be subsequently removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol. wikipedia.org This deprotection step is often necessary to allow for further functionalization of the morpholine nitrogen.

| Reagent | Base/Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide | Water | Aqueous conditions. | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Mild base. | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | None (heat) | Tetrahydrofuran (THF) | Simple procedure. | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sulfonated reduced graphene oxide (SrGO) | Solvent-free | Green, reusable catalyst with high yields. | thieme-connect.com |

Reaction Conditions for Regioselective N-Protection

The regioselective protection of the nitrogen atom in the morpholine ring is a critical step, preventing unwanted side reactions in subsequent synthetic transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions fishersci.co.ukrsc.org.

The standard procedure for N-protection of a 2-substituted morpholine, such as 2-(4-bromobenzyl)morpholine, involves its reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed in an appropriate solvent with the presence of a base to neutralize the acidic byproduct. Key parameters influencing the reaction's success include the choice of solvent, base, and reaction temperature.

Commonly employed solvents include aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile, which effectively dissolve the reactants without interfering with the reaction beilstein-journals.org. The selection of a base is crucial for efficient Boc-protection. Mild organic bases like triethylamine (TEA) or inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often used beilstein-journals.orgchemicalbook.com. The reaction is generally carried out at temperatures ranging from 0 °C to room temperature to ensure selectivity and prevent degradation of the starting material or product beilstein-journals.orgacs.org.

Table 1: Representative Reaction Conditions for N-Boc Protection

| Base | Solvent | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|

| Triethylamine | Dichloromethane (DCM) | Room Temperature | 4-12 hours | fishersci.co.uk |

| Sodium Bicarbonate (aq) | Tetrahydrofuran (THF) | 0 °C to Room Temp | 12-18 hours | beilstein-journals.org |

| Potassium Carbonate | Acetonitrile | Room Temperature | 17 hours | chemicalbook.com |

Optimization of Boc-Protection Protocols for Reaction Efficiency and Product Yield

To enhance reaction efficiency and maximize the yield of this compound, optimization of the Boc-protection protocol is essential. Key areas for optimization include the stoichiometry of reagents, reaction concentration, and work-up procedures.

Studies on analogous N-Boc protections show that using a slight excess of di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) can drive the reaction to completion beilstein-journals.org. The choice of base and its stoichiometry are also critical; for instance, using potassium carbonate in acetonitrile has been shown to produce high yields for similar benzylmorpholine structures chemicalbook.com. The reaction progress is typically monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time nih.gov.

Strategies for Incorporating the 4-Bromobenzyl Moiety at the 2-Position

The introduction of the 4-bromobenzyl group at the C-2 position of the morpholine scaffold is a key synthetic challenge. This can be achieved through various carbon-carbon bond-forming strategies, either by constructing the morpholine ring with the substituent already in place or by functionalizing a pre-formed morpholine ring.

Carbon-Carbon Bond Formation Methodologies at C-2 of the Morpholine Scaffold

Several methodologies exist for forming the crucial C-C bond at the C-2 position. One common approach involves the alkylation of a suitable morpholine precursor. For instance, a precursor like 4-Boc-2-(bromomethyl)morpholine can be synthesized from tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate using reagents like carbon tetrabromide and triphenylphosphine chemicalbook.com. This brominated intermediate can then undergo coupling reactions with appropriate organometallic reagents derived from 4-bromobenzene to introduce the benzyl moiety.

Alternatively, the synthesis can proceed through the ring formation of a precursor that already contains the 4-bromobenzyl group. This often involves the cyclization of an amino alcohol derivative. For example, a palladium-catalyzed carboamination reaction can be used to construct substituted morpholines from O-allyl ethanolamines and aryl bromides, offering a modular approach to a variety of substituted products nih.gov. Another strategy involves the reductive etherification of a keto alcohol, which can be assembled from an N-protected 1,2-amino alcohol and an α-bromo ketone bearing the desired 4-bromobenzyl group acs.org. The discovery of novel carbon-carbon bond-forming reactions, such as the formal cross-coupling of amines and carboxylic acids, also opens new avenues for creating such structures with greater stability news-medical.netrsc.org.

Control of Stereochemistry in Benzylation Reactions, if Applicable

When chirality at the C-2 position is required, stereoselective synthesis methods are employed. The C-2 position in this compound is a stereocenter, and controlling its configuration is often crucial for the biological activity of downstream compounds.

Asymmetric hydrogenation is a powerful technique for establishing stereocenters. The hydrogenation of a 2-substituted dehydromorpholine precursor using a chiral rhodium catalyst can produce chiral morpholines with high enantioselectivity (up to 99% ee) and in quantitative yields rsc.orgrsc.org. The choice of a chiral ligand, such as those with a large bite angle, is critical for achieving high levels of stereocontrol rsc.orgresearchgate.net.

Other methods include using chiral auxiliaries or organocatalysis. A three-step, one-pot procedure using organocatalysis has been developed for the enantioselective synthesis of N-protected morpholines with chiral alkyl groups at the C-2 position nih.gov. Copper-promoted oxyamination of alkenes also provides a route to stereoselective synthesis of substituted morpholines nih.gov. The stereochemical outcome in some cyclization reactions, such as reductive etherification, can be controlled by the conformation of the oxocarbenium ion intermediate, which is influenced by the substituents on the ring acs.org.

Advanced Purification and Isolation Techniques for Intermediate and Target Compounds

The purity of this compound and its synthetic intermediates is paramount for their use in further synthetic steps. Advanced purification and isolation techniques are therefore essential.

Column chromatography over silica gel is the most common method for purifying both the final compound and its precursors chemicalbook.comchemicalbook.com. A gradient elution system, often using mixtures of ethyl acetate and hexanes, allows for the separation of the desired product from unreacted starting materials and byproducts chemicalbook.comnih.gov. The selection of the eluent system is optimized based on the polarity of the compounds being separated, as monitored by TLC.

For crystalline solids, recrystallization is an effective technique for achieving high purity. This involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution orgsyn.org. The choice of solvent is critical for successful recrystallization.

In cases where enantiomers need to be separated, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique uses a chiral stationary phase to resolve racemic mixtures into their individual enantiomers google.com.

Process Development and Scale-Up Considerations for Efficient Production

Transitioning the synthesis of this compound from a laboratory scale to a larger, more efficient production scale requires careful consideration of several factors. The primary goals of process development are to increase yield, reduce costs, ensure safety, and minimize environmental impact chemrxiv.org.

Key considerations include:

Reagent Selection: Opting for less expensive, safer, and more environmentally friendly reagents is crucial. For example, replacing hazardous solvents or reagents with greener alternatives is a key goal in modern process chemistry chemrxiv.orgchemrxiv.org.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is necessary to maximize throughput and minimize energy consumption. Continuous flow chemistry, for instance, can offer advantages in terms of heat management, safety, and scalability compared to traditional batch processes organic-chemistry.orgacs.org.

Scalability: Reactions that are straightforward on a small scale may present challenges on a larger scale. Issues such as heat transfer, mixing, and reagent addition rates must be carefully managed. Some modern synthetic methods are specifically designed with scalability in mind, with examples of successful gram-scale synthesis being a good indicator of potential for larger-scale production rsc.orgchemrxiv.org.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Di-tert-butyl dicarbonate (Boc₂O) |

| 2-(4-bromobenzyl)morpholine |

| Tetrahydrofuran (THF) |

| Dichloromethane (DCM) |

| Triethylamine (TEA) |

| Sodium bicarbonate |

| Potassium carbonate |

| 4-Boc-2-(bromomethyl)morpholine |

| tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate |

| Carbon tetrabromide |

| Triphenylphosphine |

Functionalization via the Bromine Atom on the Benzyl Moiety

The carbon-bromine bond in the 4-bromobenzyl group of the molecule is a prime site for numerous chemical reactions, most notably transition metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and organometallic transformations. These methods provide powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering mild and efficient methods for bond formation. wikipedia.org The aryl bromide in this compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is widely used in the pharmaceutical industry due to its mild conditions and high functional group tolerance. nih.gov For this compound, a Suzuki-Miyaura coupling would enable the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position of the benzyl ring.

The general reaction scheme would involve the coupling of this compound with a suitable organoboron reagent in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst system like CataCXium A Pd G3, and a base like potassium carbonate or cesium carbonate. nih.gov The reaction is typically carried out in a solvent mixture such as dioxane/water or 2-MeTHF. nih.gov The Boc protecting group on the morpholine nitrogen is expected to be stable under these conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Ortho-bromoaniline derivative | Benzylboronic acid pinacol ester | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 80 | 95 |

| 2 | 4-Bromobenzyl acetate | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 97 |

| 3 | 5-Bromo-3-iodoindole derivative | 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70 | 94 |

Data in this table is based on reactions with analogous aryl bromide substrates and is intended to be representative.

The Heck reaction provides a method for the arylation of alkenes, forming a new carbon-carbon bond between the aryl halide and the alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base. wikipedia.org Applying this to this compound would allow for the introduction of various substituted vinyl groups. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. thieme-connect.de This reaction is a reliable method for the synthesis of substituted alkynes. For this compound, a Sonogashira coupling would enable the attachment of a wide range of alkynyl groups, which can serve as precursors for further transformations.

Table 2: General Conditions for Heck and Sonogashira Reactions

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | THF, DMF | RT-100 |

This table presents typical conditions for these reactions with aryl bromides.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction is of great importance in medicinal chemistry for the synthesis of aryl amines. wikipedia.org The reaction of this compound with a variety of primary and secondary amines, under Buchwald-Hartwig conditions, would yield the corresponding N-arylated products. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and depends on the nature of the amine coupling partner. wikipedia.org The Boc protecting group is generally compatible with these reaction conditions. rsc.org

This methodology can also be extended to the formation of carbon-oxygen and carbon-sulfur bonds, by coupling with alcohols, phenols, or thiols.

Table 3: Representative Ligands and Bases for Buchwald-Hartwig Amination

| Amine Type | Palladium Precatalyst | Ligand | Base | Solvent |

| Primary Amines | [Pd(allyl)Cl]₂ | XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |

| Secondary Amines | Pd₂(dba)₃ | BINAP, DPPF | Cs₂CO₃, K₂CO₃ | Toluene, THF |

| Heterocyclic Amines | [Pd(allyl)Cl]₂ | TrixiePhos, t-BuBrettPhos | LiOtBu, NaOtBu | Toluene |

Data in this table is based on established protocols for Buchwald-Hartwig amination of aryl bromides. acs.org

Nucleophilic Substitution Reactions with Varied Nucleophiles

While less common for unactivated aryl halides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly with strong nucleophiles or when the aromatic ring is activated by electron-withdrawing groups. However, the benzylic position of the starting material is more susceptible to nucleophilic substitution, although this would involve cleavage of a C-C bond which is less favorable. A more relevant transformation is the substitution on the aromatic ring via other mechanisms, such as those involving benzyne intermediates, though these typically require very strong bases and harsh conditions.

A more direct nucleophilic substitution can be envisioned if the bromine atom is first converted to a more reactive group. For instance, after lithiation or Grignard formation, reaction with an electrophile would constitute a formal nucleophilic substitution of the bromide.

It is important to note that direct nucleophilic substitution at the benzylic carbon is not possible as it is an sp³ hybridized carbon within the aromatic ring. However, reactions at the benzylic CH₂ group are possible but fall outside the scope of functionalization via the bromine atom.

Grignard Reactions and Other Organometallic Transformations

The bromine atom of this compound can be converted into an organometallic reagent, most commonly a Grignard reagent or an organolithium species. This transformation inverts the polarity of the carbon atom, turning it from an electrophilic site into a nucleophilic one.

Formation of the Grignard reagent would be achieved by reacting the aryl bromide with magnesium metal in an ethereal solvent like THF or diethyl ether. The resulting organomagnesium compound can then be reacted with a wide range of electrophiles. The Boc-protecting group is generally stable to the conditions of Grignard reagent formation and subsequent reactions. nih.gov

Table 4: Potential Reactions of the Grignard Reagent Derived from this compound

| Electrophile | Product Type |

| Aldehydes/Ketones | Secondary/Tertiary Alcohols |

| Esters | Tertiary Alcohols |

| Carbon Dioxide | Carboxylic Acids |

| Nitriles | Ketones (after hydrolysis) |

| Alkyl Halides | Alkylated Arenes (requires catalyst) |

Similarly, reaction with a strong organolithium reagent like n-butyllithium or tert-butyllithium at low temperatures would generate the corresponding aryllithium species, which can also react with a variety of electrophiles.

Transformations Involving the Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under specific, often acidic, conditions. The nitrogen atom of the morpholine ring in this compound is rendered unreactive by the Boc group, allowing for selective reactions elsewhere in the molecule. However, the removal of this group is a critical step for further diversification of the scaffold by functionalizing the morpholine nitrogen.

Methodologies for Selective Boc Deprotection

The removal of the Boc protecting group is a common transformation in organic synthesis. The choice of method often depends on the presence of other acid-sensitive functional groups within the molecule.

Common methodologies for Boc deprotection include:

Acidic Hydrolysis : This is the most frequently employed method for Boc deprotection. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent such as dioxane or dichloromethane are highly effective. nih.govresearchgate.netarizona.edu The reaction is typically fast, often completed within 30 minutes at room temperature. nih.govarizona.edu This method provides superior selectivity for Nα-Boc groups in the presence of tert-butyl esters and ethers. nih.govresearchgate.net

Thermal Deprotection : An alternative, acid-free method involves the thermal cleavage of the Boc group. This can be achieved in continuous flow systems at elevated temperatures. nih.gov This technique offers the potential for selective deprotection if multiple Boc groups with different thermal labilities are present. nih.gov Solvents like methanol or 2,2,2-trifluoroethanol (TFE) are often used. nih.govresearchgate.net

Table 1: Selected Methodologies for Selective Boc Deprotection

| Method | Reagents/Conditions | Advantages |

|---|---|---|

| Acidic Hydrolysis | 4 M HCl in dioxane, room temperature | Fast, efficient, and highly selective. nih.govresearchgate.netarizona.edu |

| Acidic Hydrolysis | Trifluoroacetic acid (TFA) in dichloromethane | Common and effective for peptide synthesis. researchgate.net |

| Thermal Deprotection | Continuous flow, high temperature (e.g., 230 °C) in methanol or TFE | Acid-free conditions, potential for selectivity. nih.gov |

Subsequent Amine Functionalization for Scaffold Diversification

Upon successful deprotection of the Boc group, the resulting secondary amine, 2-(4-bromobenzyl)morpholine, becomes a versatile handle for a wide array of chemical modifications. This allows for the introduction of diverse functional groups, significantly expanding the chemical space around the morpholine scaffold.

The free secondary amine of the morpholine ring can readily undergo acylation and sulfonylation reactions to form the corresponding amides and sulfonamides. These functional groups are prevalent in medicinal chemistry due to their ability to form hydrogen bonds and their metabolic stability.

Amide Formation (Acylation) : The reaction of the deprotected amine with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a base (e.g., triethylamine, pyridine), yields N-acylmorpholine derivatives. Morpholine amides themselves are stable and can serve as acylating intermediates in further synthetic steps. researchgate.net

Sulfonamide Formation (Sulfonylation) : Sulfonamides are synthesized by reacting the amine with sulfonyl chlorides in the presence of a base. researchgate.netorganic-chemistry.org A variety of sulfonyl chlorides are commercially available, allowing for the introduction of diverse aryl and alkylsulfonyl groups. Modern methods also allow for the in-situ formation of sulfonyl chlorides from sulfonamides using reagents like Pyry-BF4, which could be applied in a two-step, one-pot fashion. nih.gov

Table 2: Common Reagents for Amide and Sulfonamide Formation

| Desired Functional Group | Reagent Class | Example Reagent |

|---|---|---|

| Amide | Acyl Chloride | Acetyl chloride, Benzoyl chloride |

| Amide | Carboxylic Anhydride | Acetic anhydride |

| Sulfonamide | Sulfonyl Chloride | p-Toluenesulfonyl chloride, Methanesulfonyl chloride |

Further substitution on the morpholine nitrogen can be achieved through alkylation or reductive amination.

Alkylation : Direct alkylation of the secondary amine with alkyl halides can be performed. However, this method can sometimes be challenging to control and may lead to overalkylation, forming quaternary ammonium salts.

Reductive Amination : A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN), which are mild enough to not reduce the carbonyl starting material. masterorganicchemistry.comorganic-chemistry.org

The nucleophilic secondary amine is an excellent precursor for the synthesis of urea, thiourea, and carbamate derivatives, which are important pharmacophores.

Urea Synthesis : Ureas are typically prepared by the addition of the amine to an isocyanate. researchgate.netnih.govmdpi.com This reaction is generally high-yielding and proceeds under mild conditions. nih.gov

Thiourea Synthesis : Similarly, thioureas are synthesized by reacting the amine with an isothiocyanate. researchgate.netmdpi.combeilstein-journals.org

Carbamate Synthesis : Carbamate derivatives can be formed by reacting the amine with a chloroformate, such as ethyl chloroformate or phenyl chloroformate, in the presence of a base. The carbamate moiety is noted for its metabolic stability and good membrane permeability. researchgate.net

Table 3: Reagents for Urea, Thiourea, and Carbamate Synthesis

| Desired Functional Group | Reagent Class | Example Reagent |

|---|---|---|

| Urea | Isocyanate | Phenyl isocyanate, Methyl isocyanate |

| Thiourea | Isothiocyanate | Phenyl isothiocyanate, Allyl isothiocyanate beilstein-journals.org |

| Carbamate | Chloroformate | Ethyl chloroformate, Phenyl chloroformate |

Advanced Modifications of the Morpholine Ring System for Structural Diversification

Beyond functionalization of the exocyclic amine, modifications to the morpholine ring itself can provide further structural diversity. The morpholine ring is a common heterocycle in pharmaceuticals, valued for its favorable physicochemical properties. e3s-conferences.orgresearchgate.netresearchgate.net

Strategies for modifying the morpholine ring include:

Synthesis of Substituted Morpholines : A primary strategy for diversification is to synthesize the morpholine ring with desired substituents already in place. Various synthetic methods allow for the preparation of morpholines with substituents at different positions on the carbon framework. researchgate.netchemrxiv.orgchemrxiv.org

C-H Functionalization : Direct functionalization of the C-H bonds of the morpholine ring is a more advanced strategy. For related structures like N-aryl morpholin-2-ones, cross-dehydrogenative coupling (CDC) reactions have been developed to form C-N bonds at the C3 position (alpha to the nitrogen and carbonyl). mdpi.com Such strategies, while not directly applicable to a saturated morpholine, highlight the ongoing efforts to directly functionalize heterocyclic systems.

Ring-Opening and Recyclization : In some contexts, the morpholine ring could be opened and subsequently re-closed to introduce new atoms or functional groups, although this would be a more complex, multi-step approach.

These advanced modifications, while synthetically challenging, offer pathways to novel molecular architectures that are not accessible through simple functionalization of the morpholine nitrogen.

Selective Functionalization at Other Peripheral Positions of the Morpholine Ring

The selective functionalization of the C3, C5, and C6 positions of the morpholine ring in this compound presents a significant synthetic challenge due to the lack of inherent activating groups at these sites. However, modern synthetic methodologies offer potential pathways to achieve such transformations.

Detailed research on the direct C-H functionalization of the morpholine ring at positions other than C2 in 2-substituted morpholines is an emerging area. While no specific examples utilizing this compound as a starting material have been prominently documented in publicly available research, general strategies for the functionalization of N-Boc protected saturated heterocycles provide a conceptual framework. These methods often rely on directed metalation, where the Boc group, in concert with an external ligand, directs a metal catalyst to deprotonate an adjacent C-H bond, which can then be quenched with an electrophile.

The diastereoselectivity of such reactions would be of paramount importance, given the existing stereocenter at C2. The bulky 4-bromobenzyl group would likely exert significant steric influence, potentially directing functionalization to the less hindered positions of the morpholine ring.

Table 1: Potential Strategies for Selective Functionalization of this compound

| Position | Potential Reaction | Reagents and Conditions | Expected Outcome |

| C3 | Directed Lithiation/Electrophilic Quench | s-BuLi, chiral diamine ligand, then E+ | Introduction of an electrophile at the C3 position with potential diastereocontrol. |

| C5/C6 | Radical-based C-H Functionalization | Photoredox catalysis, radical precursor | Non-directed functionalization, potentially leading to a mixture of isomers. |

It is important to note that the successful application of these methods to this compound would require significant empirical optimization to achieve the desired chemo-, regio-, and stereoselectivity.

Chemo- and Regioselective Annulation or Ring-Opening Reactions of the Morpholine Core

Annulation reactions provide a powerful tool for the construction of fused bicyclic or polycyclic systems, significantly increasing molecular complexity. Starting from this compound, annulation strategies could potentially involve the functional groups already present or those introduced in a preceding step.

For instance, if a functional group were to be installed at the C3 position, an intramolecular cyclization could lead to the formation of a fused ring system. The nature of this new ring would depend on the specific functional group introduced.

Ring-opening reactions of the morpholine core, on the other hand, can lead to linear amino alcohol derivatives with diverse functionalities. Acid-catalyzed cleavage of the Boc group followed by N-alkylation or N-arylation and subsequent ring-opening could provide access to a variety of acyclic structures.

Table 2: Hypothetical Annulation and Ring-Opening Reactions

| Reaction Type | Conceptual Approach | Potential Products |

| Annulation | Intramolecular cyclization of a C3-functionalized derivative | Fused bicyclic morpholine derivatives |

| Ring-Opening | N-deprotection, derivatization, and subsequent cleavage | Functionalized acyclic amino alcohols |

Further research is necessary to explore these synthetic avenues and to fully elucidate the potential of this compound as a versatile scaffold in the synthesis of novel and complex molecules.

Utility of Aryl Halides, Specifically the 4 Bromobenzyl Moiety, in Advanced Cross Coupling Reactions and Molecular Diversification

Overview of Palladium-Catalyzed Carbon-Carbon and Carbon-Heteroatom Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. These transformations, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists approach the synthesis of complex molecules, from pharmaceuticals to organic electronics. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The cycle begins with the oxidative addition of an organic halide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step and is influenced by the nature of the halide and the ligands on the palladium catalyst. Subsequently, in the transmetalation step, an organometallic nucleophile transfers its organic group to the palladium(II) complex. Finally, reductive elimination from the palladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

A variety of named reactions fall under the umbrella of palladium-catalyzed cross-coupling, each utilizing a different organometallic nucleophile. Some of the most prominent examples include:

| Reaction Name | Nucleophile | Bond Formed |

| Suzuki Coupling | Organoboron compounds | C-C |

| Heck Coupling | Alkenes | C-C |

| Stille Coupling | Organotin compounds | C-C |

| Sonogashira Coupling | Terminal alkynes | C-C |

| Buchwald-Hartwig Amination | Amines | C-N |

| Negishi Coupling | Organozinc compounds | C-C |

The versatility of these methods allows for the coupling of a wide array of sp-, sp2-, and sp3-hybridized carbon centers, as well as the formation of bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur. The development of sophisticated phosphine ligands and pre-catalysts has further expanded the scope and efficiency of these reactions, enabling transformations under milder conditions and with greater functional group tolerance.

The Role of Bromine as a Versatile Leaving Group for Chemical Transformations

In the realm of organic synthesis, the facility of a reaction often hinges on the ability of a particular atom or group to depart from a molecule, taking with it a pair of electrons. This entity is known as a leaving group, and its stability as an independent species is a key determinant of the reaction rate. Halogens, particularly bromine, are excellent leaving groups due to the relatively low strength of the carbon-halogen bond and the stability of the resulting halide anion.

The effectiveness of a leaving group is inversely related to its basicity; weaker bases are generally better leaving groups. The halide ions follow this trend, with iodide being the best leaving group and fluoride being the poorest among the common halogens. Bromide strikes a favorable balance between reactivity and stability, making aryl and alkyl bromides common and effective substrates in a multitude of organic transformations.

The versatility of the bromine atom as a leaving group is particularly evident in its application to palladium-catalyzed cross-coupling reactions. The carbon-bromine bond in compounds like this compound is readily activated by palladium(0) catalysts to initiate the catalytic cycle. This reactivity allows the bromine atom to be replaced with a wide variety of carbon and heteroatom nucleophiles, providing a powerful tool for molecular diversification. Beyond cross-coupling, the bromine substituent can participate in other important transformations such as lithium-halogen exchange to form organolithium reagents, which are potent nucleophiles in their own right. This multifaceted reactivity makes bromine a strategically important "handle" on a molecule, enabling a diverse range of subsequent chemical modifications.

Research Gaps and Emerging Opportunities for this compound as a Key Synthetic Intermediate

While the foundational principles of palladium-catalyzed coupling and the utility of bromine as a leaving group are well-established, the specific applications of this compound as a synthetic intermediate are still an area of active development. A significant research gap exists in the exploration of the full synthetic potential of this molecule. To date, the scientific literature has not extensively documented the diverse transformations that can be achieved starting from this particular building block.

The presence of both a protected morpholine (B109124) and a reactive aryl bromide in a single molecule presents a number of exciting opportunities. The Boc (tert-butyloxycarbonyl) protecting group on the morpholine nitrogen allows for reactions to be carried out at the aryl bromide site without interference from the secondary amine. Following the desired cross-coupling or other transformation at the brominated position, the Boc group can be readily removed under acidic conditions, unveiling the morpholine nitrogen for further functionalization. This sequential reactivity allows for the construction of complex, multi-functionalized morpholine derivatives in a controlled manner.

Emerging opportunities for this compound lie in its potential use for the synthesis of novel pharmaceutical agents and functional materials. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce a wide range of substituents onto the phenyl ring via the bromo-handle could lead to the discovery of new bioactive compounds with improved efficacy and pharmacokinetic properties. For instance, the synthesis of novel kinase inhibitors, receptor antagonists, or central nervous system agents could be envisioned.

Structural Elucidation and Conformational Analysis of 4 Boc 2 4 Bromobenzyl Morpholine and Its Derived Analogues

Advanced Spectroscopic Characterization Techniques

The precise characterization of molecular structures is fundamental to chemical research. For complex organic molecules like 4-Boc-2-(4-bromobenzyl)morpholine , a combination of high-resolution spectroscopic techniques is indispensable for unambiguous structural assignment and stereochemical determination.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, NOESY) for Detailed Structural Assignment and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds in solution. nih.gov For This compound , a comprehensive set of NMR experiments, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) spectra, would be required for a complete assignment of all proton and carbon signals and to establish the compound's stereochemistry.

In a hypothetical ¹H NMR spectrum, the protons of the morpholine (B109124) ring would exhibit characteristic chemical shifts and coupling patterns, often complicated by the ring's conformational flexibility. The protons on the carbon adjacent to the oxygen (C6) would typically appear at a lower field (higher ppm) compared to those adjacent to the nitrogen (C5). The substituent at the C2 position significantly influences the chemical shifts of the neighboring protons. The bulky Boc protecting group on the nitrogen atom restricts its inversion, leading to distinct signals for the axial and equatorial protons.

2D NMR experiments are crucial for resolving ambiguities. A COSY (Correlation Spectroscopy) spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the morpholine ring and the benzyl substituent. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton to its directly attached carbon atom, enabling the assignment of the carbon signals. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum provides information about longer-range couplings (typically 2-3 bonds), which is invaluable for connecting the different fragments of the molecule, such as linking the benzyl group to the morpholine ring.

To determine the relative stereochemistry, particularly the orientation of the 4-bromobenzyl group at the C2 position, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is essential. NOESY reveals through-space interactions between protons that are close in proximity, irrespective of their bonding connectivity. For instance, observing a NOE between the benzylic protons and specific protons on the morpholine ring can establish a cis or trans relationship.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| Boc (t-butyl) | ~1.45 (s, 9H) | ~80.0 (C), ~28.5 (CH₃) | C=O | H-2, H-3 |

| Boc (C=O) | - | ~154.5 | - | - |

| 2 | ~4.10 (m, 1H) | ~55.0 | C-3, C-benzyl, C=O | H-3, H-benzyl |

| 3 | ~3.80 (m, 1H), ~3.60 (m, 1H) | ~67.0 | C-2, C-5, C=O | H-2, H-5 |

| 5 | ~3.90 (m, 1H), ~3.70 (m, 1H) | ~45.0 | C-3, C-6 | H-3, H-6 |

| 6 | ~3.50 (m, 1H), ~3.30 (m, 1H) | ~66.0 | C-5, C-benzyl | H-5, H-benzyl |

| Benzyl-CH₂ | ~3.00 (dd, 1H), ~2.80 (dd, 1H) | ~38.0 | C-2, C-1' | H-2, H-2', H-6' |

| 1' | - | ~138.0 | - | - |

| 2', 6' | ~7.10 (d, 2H) | ~131.5 | C-4', C-benzyl | H-benzyl, H-3', H-5' |

| 3', 5' | ~7.45 (d, 2H) | ~131.0 | C-1' | H-2', H-6' |

| 4' | - | ~121.0 | - | - |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.net For This compound , HRMS would confirm the elemental composition of C₁₈H₂₄BrNO₃. The presence of bromine would be readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). miamioh.edu

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, can provide valuable structural information by analyzing the fragmentation patterns. nih.govlibretexts.org The fragmentation of This compound would likely proceed through several characteristic pathways:

Loss of the Boc group: A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da). libretexts.org

Cleavage of the benzyl group: The bond between the morpholine ring and the benzyl group can cleave, leading to the formation of a bromobenzyl cation (m/z 169/171) or a morpholine-containing fragment.

Ring opening of the morpholine: The morpholine ring itself can undergo fragmentation, although this is often less favorable than the loss of substituents.

Table 2: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | Calculated m/z (for ⁷⁹Br) |

| [M+H]⁺ | C₁₈H₂₅BrNO₃⁺ | 398.1018 |

| [M-C₄H₈+H]⁺ | C₁₄H₁₇BrNO₃⁺ | 342.0392 |

| [M-Boc+H]⁺ | C₁₃H₁₅BrNO⁺ | 296.0337 |

| [C₇H₆Br]⁺ | Bromobenzyl cation | 168.9656 |

| [C₁₁H₂₀NO₃]⁺ | Boc-morpholine fragment | 230.1392 |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the IR spectrum of This compound , characteristic absorption bands would be expected for the carbamate C=O stretch of the Boc group (around 1680-1700 cm⁻¹), C-O-C stretching of the ether linkage in the morpholine ring (around 1100-1200 cm⁻¹), and C-N stretching of the amine (around 1250-1350 cm⁻¹). The aromatic C-H and C=C stretching vibrations of the bromobenzyl group would also be present in the fingerprint region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of This compound would be dominated by the absorption of the bromophenyl chromophore. The π → π* transitions of the aromatic ring would likely result in strong absorption bands in the UV region (around 200-280 nm).

X-ray Crystallography for Absolute Stereochemistry, Bond Lengths, and Solid-State Conformation

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including absolute stereochemistry, precise bond lengths, and bond angles. nih.gov Obtaining a suitable single crystal of This compound would allow for a definitive conformational analysis.

The crystal structure would reveal the preferred conformation of the morpholine ring, which is typically a chair conformation. It would also definitively establish the orientation (axial or equatorial) of the 4-bromobenzyl substituent at the C2 position. The presence of the heavy bromine atom would also allow for the determination of the absolute stereochemistry of a chiral sample using anomalous dispersion. The solid-state packing of the molecules, influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces, would also be elucidated.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful complement to experimental techniques, offering insights into molecular properties that can be difficult to probe experimentally. nih.govacs.orge3s-conferences.org

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure, geometry, and spectroscopic properties of molecules with a good balance of accuracy and computational cost. libretexts.org For This compound , DFT calculations could be employed to:

Optimize the molecular geometry: To predict the most stable conformation of the molecule, including the chair conformation of the morpholine ring and the orientation of the substituents.

Predict NMR chemical shifts and coupling constants: Calculated NMR parameters can be compared with experimental data to aid in the assignment of complex spectra and to validate the proposed structure.

Simulate IR and UV-Vis spectra: The calculated vibrational frequencies and electronic transitions can be correlated with the experimental IR and UV-Vis spectra, providing a deeper understanding of the spectral features.

Analyze the electronic properties: DFT can be used to calculate molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, which provide insights into the molecule's reactivity and intermolecular interactions.

By combining the data from these advanced spectroscopic and computational methods, a comprehensive and unambiguous structural and conformational profile of This compound and its analogues can be established, providing a solid foundation for understanding their chemical and biological properties.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional arrangement of atoms in a molecule, known as its conformation, is crucial in determining its physical, chemical, and biological properties. For a flexible molecule like this compound, a multitude of conformations are possible due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations, or conformers, and to determine their relative energies. This is intrinsically linked to the concept of the potential energy surface (PES), a multidimensional surface that describes the potential energy of a molecule as a function of its atomic coordinates acs.org.

The morpholine ring in this compound is not planar and, similar to cyclohexane, can adopt several puckered conformations. The most significant of these are the chair, boat, and twist-boat forms. Generally, the chair conformation is the most stable due to the minimization of torsional and steric strain. However, the presence of substituents can significantly influence the conformational equilibrium.

In the case of this compound, the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom and the 4-bromobenzyl group at the C2 position play a pivotal role in dictating the preferred conformation. The large steric demand of the Boc group influences the puckering of the morpholine ring and can affect the preference for axial or equatorial positioning of the C2 substituent. Studies on related N-acyl morpholin-2-ones have shown that the nature of the N-substituent significantly impacts the ring-opening thermodynamics, which is correlated with the degree of pyramidalization at the nitrogen atom acs.org.

The 4-bromobenzyl substituent at the C2 position can exist in either an axial or an equatorial orientation. The equatorial position is generally favored for large substituents to minimize steric interactions with the rest of the ring. However, certain electronic effects, such as the anomeric effect observed in other heterocyclic systems, can sometimes favor the axial orientation. A comprehensive conformational analysis would involve computational methods, such as ab initio or density functional theory (DFT) calculations, to map the potential energy surface by systematically varying the key dihedral angles of the molecule. This would allow for the identification of all low-energy minima corresponding to stable conformers and the transition states that connect them.

A hypothetical potential energy surface mapping for this compound would likely reveal the chair conformation with the 4-bromobenzyl group in the equatorial position as the global minimum. Other conformations, such as the chair with an axial substituent or various boat and twist-boat forms, would be expected to lie at higher energies.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | 4-bromobenzyl Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.0 |

| Chair | Axial | > 3.0 |

| Twist-Boat | - | > 5.0 |

| Boat | - | > 6.0 |

| Note: This table is illustrative and based on general principles of conformational analysis of substituted heterocycles. Actual values would require specific computational studies. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While potential energy surface mapping provides a static picture of the possible conformations, molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound over time colostate.edu. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the exploration of the conformational landscape and the study of how the molecule interacts with its environment, particularly with solvent molecules.

For this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent molecules, such as water or a non-polar organic solvent, and simulating the system for a period ranging from nanoseconds to microseconds. The simulation would reveal the flexibility of the morpholine ring, showing transitions between different chair and boat conformations if the energy barriers are surmountable at the simulation temperature.

Furthermore, MD simulations are invaluable for understanding the specific interactions between the solute and the solvent. The simulation can quantify the formation and lifetime of hydrogen bonds between the oxygen and nitrogen atoms of the morpholine ring and protic solvents. It can also characterize the hydrophobic interactions between the non-polar parts of the molecule, such as the Boc and bromobenzyl groups, and the solvent. The analysis of the radial distribution function from the simulation can provide detailed information about the solvation shell around different parts of the molecule.

The dynamic behavior and solvent interactions are critical for predicting the macroscopic properties of the compound, such as its solubility and partitioning behavior between different phases. For instance, the orientation of the polar and non-polar groups in different solvents can be predicted, which is essential for understanding its behavior in various chemical and biological environments.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

| Property Studied | Information Gained |

| Conformational Dynamics | Frequency of transitions between chair and boat forms; flexibility of the side chains. |

| Solvation Structure | Organization of solvent molecules around the solute; identification of specific solute-solvent interactions. |

| Hydrogen Bonding | Number and lifetime of hydrogen bonds with protic solvents. |

| Hydrophobic Interactions | Association of non-polar groups with each other and with non-polar solvents. |

| Transport Properties | Diffusion coefficient of the molecule in a given solvent. |

| Note: This table outlines the types of data that could be obtained from MD simulations. |

Applications As a Precursor in Complex Molecule Synthesis for Bioactive Agents

Design and Synthesis of Bioactive Small Molecules Featuring a Morpholine (B109124) Core

The morpholine ring is considered a "privileged structure" in drug design, as its incorporation into a molecule can enhance potency and improve pharmacokinetic profiles. nih.govsigmaaldrich.com This heterocycle is a versatile building block that can be readily integrated into a wide variety of molecular architectures to generate novel therapeutic agents. nih.gov The use of 4-Boc-2-(4-bromobenzyl)morpholine as a precursor leverages the inherent biological potential of the morpholine scaffold.

The morpholine moiety is a critical pharmacophore for a range of enzyme inhibitors and receptor modulators, contributing significantly to binding affinity and selectivity. nih.gov Derivatives synthesized from morpholine-containing precursors have shown inhibitory activity against various key biological targets.

Kinase and Receptor Tyrosine Kinase (RTK) Inhibitors: Many inhibitors of epidermal growth factor receptor (EGFR), an RTK commonly overexpressed in cancers, are based on a 4-aminoquinazoline core. researchgate.netnih.gov While some studies have found that simple morpholine substituents can lead to inactivity, the morpholine ring is a key component in other potent kinase inhibitors. researchgate.netmdpi.com For instance, morpholine-containing pyrimidines have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, and morpholine-substituted quinazoline derivatives have been developed as potential anticancer agents targeting these pathways. mdpi.come3s-conferences.org

Topoisomerase Inhibitors: A series of 2-(4-bromobenzyl) tethered 4-amino substituted 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines have been designed as dual inhibitors of topoisomerase-I and topoisomerase-II, enzymes crucial for DNA replication in cancer cells. The inclusion of the 4-bromobenzyl group at the C-2 position serves to block a metabolic soft spot and facilitate interactions within the enzyme's active site.

Other Enzyme Inhibitors: Morpholine-derived thiazoles have been synthesized and studied as inhibitors of bovine carbonic anhydrase-II, an enzyme relevant to conditions like glaucoma. Additionally, the 4-bromophenyl group, a key feature of the precursor, has been incorporated into quinoline-4-carbohydrazide derivatives designed to act as microbial DNA-gyrase inhibitors.

| Derived Scaffold Class | Enzyme Target | Therapeutic Area | Reference |

|---|---|---|---|

| Thienopyrimidines | Topoisomerase-I/II | Anticancer | |

| Quinazolines | EGFR Tyrosine Kinase | Anticancer | researchgate.netnih.gov |

| Thiazoles | Carbonic Anhydrase-II | Glaucoma | |

| Quinolines | Microbial DNA-Gyrase | Antimicrobial |

The structural components of this compound are featured in numerous compounds designed and evaluated for their antiproliferative and anticancer properties. The morpholine ring often imparts favorable pharmacokinetic characteristics, while the substituted benzyl group can be tailored for specific receptor interactions. mdpi.com

Researchers have synthesized a variety of heterocyclic systems incorporating these motifs and tested their efficacy against different cancer cell lines. For example, 2-(4-bromobenzyl) tethered thienopyrimidines have been screened against a panel of cancer cell lines, with one compound in particular emerging as a potent antiproliferative agent against FaDu (HTB-43) cells with an IC₅₀ value of 1.73 μM. Similarly, morpholine-substituted quinazoline derivatives have demonstrated promising cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, in some cases exceeding the potency of the standard drug colchicine. mdpi.com In another study, a novel 2-aryl-4-aminoquinazoline derivative, compound 9e , showed significant inhibitory activity against A549, NCI-H460, and H1975 lung cancer cell lines. nih.gov

| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(4-bromobenzyl) thienopyrimidine (7a) | FaDu (Head and Neck) | 1.73 μM | |

| 2-aryl-4-aminoquinazoline (9e) | A549 (Lung) | 14.33 ± 1.16 μM | nih.gov |

| 2-aryl-4-aminoquinazoline (9e) | H1975 (Lung) | 13.41 ± 1.14 μM | nih.gov |

| Benzofuran Derivative (10b) | Not Specified | Selective HIF-1 pathway inhibitor |

The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest. nih.govmdpi.com For instance, mechanistic studies on active morpholine-based quinazolines revealed they inhibit cell proliferation in the G1 phase of the cell cycle and induce cell death via apoptosis. mdpi.com

Beyond cancer and enzyme inhibition, precursors like this compound are instrumental in developing agents for a wide spectrum of other pharmacological applications.

Anti-inflammatory Properties: The morpholine scaffold is present in compounds designed to combat inflammation. Derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the progression of both inflammation and cancer. For example, morpholinopyrimidine derivatives have been synthesized that can inhibit the production of nitric oxide (NO) and the overexpression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells, indicating significant anti-inflammatory potential. e3s-conferences.org

Antimicrobial Properties: The search for novel antimicrobial agents has led to the synthesis of various morpholine derivatives. A study focused on 4-(2-aminoethyl)morpholine derivatives, which were further reacted to produce 4-(2-(N-(4-bromobenzyl)arylsulfamoyl)ethyl)morpholine compounds, showed good inhibitory action against several Gram-negative bacterial strains. In a separate study, a series of semicarbazides were synthesized, and the most active compound against Enterococcus faecalis (MIC of 3.91 µg/mL) was one containing a 4-bromophenyl moiety. This highlights the synergistic contribution of both the morpholine (or a related scaffold) and the bromophenyl group to antimicrobial activity.

Neuroprotective Properties: While the development of neuroprotective agents is a significant goal in medicinal chemistry, specific examples of compounds derived directly from this compound for this purpose are not extensively detailed in the surveyed literature. However, the general utility of heterocyclic compounds in targeting central nervous system disorders remains an active area of research.

| Compound Class | Microorganism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 µg/mL | |

| 4-(2-(N-(4-bromobenzyl)arylsulfamoyl)ethyl)morpholine | Gram-negative bacteria | Good inhibitory action |

Role in Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are fundamental to modern drug discovery, providing insights into how chemical structure correlates with biological activity and physicochemical properties. sigmaaldrich.com The defined structure of this compound, with its distinct morpholine core and modifiable bromobenzyl arm, makes it an excellent tool for such investigations.

Rational drug design involves the deliberate creation of new molecules with a specific biological target in mind. The morpholine scaffold is frequently used in this approach due to its proven value in existing drugs. nih.gov SAR studies on morpholine-containing compounds have revealed key structural requirements for activity. For instance, in a series of quinoline substituted morpholine derivatives, SAR analysis highlighted the importance of 4-methyl and 4-phenyl substituents for potency as caspase 3 inhibitors. sigmaaldrich.com By systematically synthesizing analogues—modifying substituents on the morpholine ring or altering the groups attached to it—researchers can map the chemical space required for optimal interaction with a biological target, thereby improving potency, selectivity, and drug-like properties. nih.gov

The 4-bromobenzyl moiety is not merely a structural placeholder; it plays an active role in modulating the biological activity of the final compound. The introduction of a bromine atom into a molecular structure is a recognized strategy in drug design to enhance therapeutic activity and favorably influence metabolism.

The effect of the bromine atom is partly explained by its ability to form "halogen bonds," a type of non-covalent interaction with biological macromolecules. This interaction, which results from an electropositive region on the halogen atom (the "sigma-hole"), can significantly affect drug-target binding affinity and specificity.

Studies comparing halogenated analogues have demonstrated the unique contribution of bromine:

In one series of S-substituted triazolethione derivatives, a compound with a 4-bromophenyl group showed higher antioxidant activity than its analogues containing chlorine or fluorine, indicating the importance of the specific halogen for radical scavenging activity.

The replacement of a chlorine atom with a more lipophilic bromine atom in a series of L-valine derivatives was pursued to enhance antimicrobial effects.

In the development of benzofuran-derived HIF-1 inhibitors for cancer, a derivative containing a 4-bromo-N-(4-bromobenzyl) group emerged as a highly promising candidate due to its significant antiproliferative activity.

For a series of carbonic anhydrase inhibitors, a 4-para-bromophenyl derivative showed good potency, suggesting that a larger halogen can increase activity in certain scaffolds.

These findings underscore that modifications to the 4-bromobenzyl group, such as replacing bromine with other halogens or different substituents, are a critical aspect of SAR studies, allowing for the fine-tuning of a molecule's biological profile.

Development of Chemical Probes and Molecular Tools for Mechanistic Biological Research

The strategic design of chemical probes is paramount for the elucidation of complex biological pathways and the identification of novel therapeutic targets. These molecular tools must possess high affinity and selectivity for their intended target to provide unambiguous insights into its function. The structural attributes of This compound make it an excellent starting point for the development of such probes.

The presence of the 4-bromophenyl group is a key feature, serving as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide range of functionalities, including fluorophores, affinity tags (such as biotin), or photoreactive groups. These modifications are essential for various experimental applications, including:

Target Identification and Validation: By incorporating an affinity tag, derivatives of This compound can be used in pull-down assays to isolate and identify their protein binding partners from complex cellular lysates.

Visualization of Target Localization: The attachment of a fluorescent dye enables the visualization of the subcellular localization of the target protein through techniques like fluorescence microscopy, providing valuable information about its biological context.

Mechanistic Studies: The introduction of photoreactive groups allows for covalent cross-linking of the probe to its target upon photoactivation. This enables the precise mapping of binding sites and the stabilization of transient protein-ligand interactions for further characterization.

The Boc protecting group on the morpholine nitrogen provides a convenient point for further chemical modification or for deprotection to reveal a secondary amine. This amine can then be used to attach linkers of varying lengths and compositions, allowing for the fine-tuning of the probe's properties, such as its solubility, cell permeability, and the spatial orientation of the reporter group relative to the core binding scaffold.

While specific, detailed research findings on the direct use of This compound in the development of chemical probes are not extensively documented in publicly available literature, the principles of chemical probe design strongly support its potential in this area. The combination of a modifiable aromatic ring and a protected amine on a biologically relevant morpholine core provides a powerful platform for the generation of sophisticated molecular tools to dissect intricate biological processes.

Below is a hypothetical representation of how This compound could be utilized in the synthesis of a generic chemical probe.

| Reaction Step | Reactants | Conditions | Product Functionality |

| 1. Suzuki Coupling | This compound, Fluorescent Boronic Ester | Pd catalyst, base | Introduction of a fluorescent reporter group |

| 2. Boc Deprotection | Product from Step 1 | Acidic conditions | Unmasking of the morpholine nitrogen |

| 3. Linker Attachment | Product from Step 2, Linker with a reactive group | Coupling agent | Introduction of a spacer arm |

| 4. Tag Conjugation | Product from Step 3, Biotin-NHS ester | Basic conditions | Attachment of an affinity tag |

This table illustrates a potential synthetic route where the 4-bromobenzyl moiety is first functionalized with a fluorescent tag via a Suzuki coupling reaction. Subsequent removal of the Boc protecting group allows for the attachment of a linker, which is then conjugated to an affinity tag like biotin. The resulting molecule would be a dual-functional chemical probe capable of both visualizing and isolating its biological target.

The strategic application of such probes derived from This compound can significantly contribute to our understanding of disease mechanisms and accelerate the discovery of novel therapeutic interventions.

Future Directions and Emerging Research Avenues for 4 Boc 2 4 Bromobenzyl Morpholine

Exploration of Novel and Highly Efficient Synthetic Methodologies for Enhanced Chemical Sustainability

The development of sustainable and efficient synthetic routes to produce 4-Boc-2-(4-bromobenzyl)morpholine and its analogs is a critical area of ongoing research. Traditional methods often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents, leading to significant waste generation. Modern synthetic chemistry is increasingly focused on green chemistry principles to address these challenges.

Future research in this area will likely concentrate on several key strategies:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts will enable the direct and enantioselective synthesis of substituted morpholines, eliminating the need for chiral auxiliaries or resolution of racemic mixtures. Molybdenum-catalyzed asymmetric allylic alkylation is one such promising approach for constructing highly enantioenriched scaffolds. acs.org

One-Pot and Tandem Reactions: Designing reaction cascades where multiple synthetic transformations occur in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of morpholine (B109124) derivatives can lead to highly selective and environmentally friendly processes.

These advanced synthetic methodologies will not only make the production of this compound more economically viable but also significantly reduce its environmental impact. A reliable derivatization method has been developed to detect and quantify morpholine in various samples using gas chromatography-mass spectrometry, which is simple, sensitive, and rapid. nih.govresearchgate.net

Advanced Computational Design and In Silico Screening of Morpholine-Based Drug Candidates

The integration of computational tools in the drug discovery pipeline has revolutionized the process of identifying and optimizing new drug candidates. researchgate.net For morpholine-based compounds, in silico methods are being employed to predict their biological activity, pharmacokinetic properties, and potential off-target effects.

Key computational approaches driving this field include: